molecular formula C16H33NO3 B14767852 tert-Butyl (10-hydroxy-9-methyldecyl)carbamate

tert-Butyl (10-hydroxy-9-methyldecyl)carbamate

Cat. No.: B14767852
M. Wt: 287.44 g/mol
InChI Key: AXXSKAFHXNYTSW-UHFFFAOYSA-N
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Description

tert-Butyl (10-hydroxy-9-methyldecyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyldecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (10-hydroxy-9-methyldecyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (10-hydroxy-9-methyldecyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxy compound.

Scientific Research Applications

tert-Butyl (10-hydroxy-9-methyldecyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (10-hydroxy-9-methyldecyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, while the carbamate group can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (10-hydroxy-9-methyldecyl)carbamate include:

  • tert-Butyl carbamate
  • tert-Butyl (10-hydroxydecyl)carbamate
  • tert-Butyl (9-methyldecyl)carbamate

Uniqueness

What sets this compound apart from these similar compounds is the presence of both a hydroxy group and a methyldecyl chain. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H33NO3

Molecular Weight

287.44 g/mol

IUPAC Name

tert-butyl N-(10-hydroxy-9-methyldecyl)carbamate

InChI

InChI=1S/C16H33NO3/c1-14(13-18)11-9-7-5-6-8-10-12-17-15(19)20-16(2,3)4/h14,18H,5-13H2,1-4H3,(H,17,19)

InChI Key

AXXSKAFHXNYTSW-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCNC(=O)OC(C)(C)C)CO

Origin of Product

United States

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